Broad-Spectrum Antimycobacterial Activity of 2-Benzyl-2,7-diazaspiro[3.5]nonane-Derived Benzothiazinone (B2) vs. Parent Benzothiazinone (PBTZ169)
The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold, when elaborated into benzothiazinone derivative B2, demonstrates potent broad-spectrum activity against Mycobacterium tuberculosis (MTB) and nontuberculous mycobacteria (NTM), overcoming the intrinsic resistance of NTM strains to the parent benzothiazinone PBTZ169 [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. abscessus and M. tuberculosis |
|---|---|
| Target Compound Data | B2 (2-benzyl-2,7-diazaspiro[3.5]nonane derivative): MIC < 0.03125 μg/mL against M. abscessus; MIC < 0.01 μg/mL against MTB H37Rv [1] |
| Comparator Or Baseline | PBTZ169 (benzothiazinone lacking spirocyclic substitution): Ineffective against M. abscessus due to Cys387Ala mutation; MIC > 10 μg/mL [1] |
| Quantified Difference | >320-fold improvement in potency against M. abscessus; potent activity against MTB retained |
| Conditions | Broth microdilution assay per CLSI guidelines; M. abscessus ATCC 19977 and MTB H37Rv strains |
Why This Matters
This quantitative differentiation establishes the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold as a critical pharmacophoric element for overcoming DprE1 target mutation-mediated resistance, directly informing compound selection for antimycobacterial drug discovery programs.
- [1] Wu, J., Ma, C., Wei, M., Chen, X., Wang, W., Gao, J., Huang, J., Ji, X., Wei, M., Liu, M., Wang, A., Lv, K., & Chen, W. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Infectious Diseases. Advance online publication. View Source
